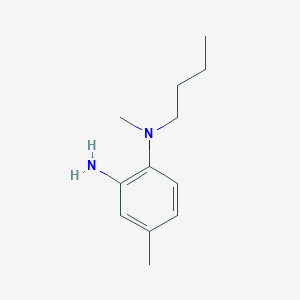
N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine
Descripción general
Descripción
N1-Butyl-N~1~,4-dimethyl-1,2-benzenediamine is a chemical compound with the molecular formula C12H20N2 . It is an aromatic amine used industrially as an antioxidant to prevent degradation of turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases .
Molecular Structure Analysis
The molecular structure of N1-Butyl-N~1~,4-dimethyl-1,2-benzenediamine consists of a benzene ring substituted with two amine groups that are further substituted with butyl and dimethyl groups .Physical And Chemical Properties Analysis
N1-Butyl-N~1~,4-dimethyl-1,2-benzenediamine is a compound with a molecular weight of 192.3 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Chemical Derivatization of Electrode Surfaces
N,N,N′,N′-tetraalkyl-1,4-benzenediamine derivatives, including variations of N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, have been used to derivatize electrode surfaces like Au, Pt, SnO2, and n-Si. This modification enhances the electroactive material on the electrode surfaces and influences their redox behavior. Such derivatized electrodes have shown improved responses to biological agents like cytochrome c and ascorbic acid, although long-term durability may be an issue (Buchanan et al., 1983).
Synthesis of Sulfonamide Derivatives
Research has explored the synthesis of different sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, which is structurally related to N1-Butyl-N1,4-dimethyl-1,2-benzenediamine. These syntheses have been carried out both electrochemically and chemically, yielding various derivatives with potential applications in green chemistry (Khazalpour & Nematollahi, 2015).
Analysis of Bipyrazole Derivatives for Corrosion Inhibition
Theoretical studies of bipyrazolic-type organic compounds, including derivatives similar to N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, have been conducted to understand their potential as corrosion inhibitors. These studies use density functional theory (DFT) to analyze parameters like energy gaps, electronegativity, and electron transfer, which are crucial in determining the efficiency of these compounds as inhibitors (Wang et al., 2006).
Development of Organometallic Complexes
Research into the synthesis of novel organometallic complexes has involved the use of compounds related to N1-Butyl-N1,4-dimethyl-1,2-benzenediamine. These complexes have potential applications in catalysis and materials science, with studies focusing on their molecular and electronic structure (Chłopek et al., 2005).
Application in Liquid Crystals
Derivatives of N,N′-Dialkanoyl-4-alkanoyloxy-1,3-benzenediamines, structurally similar to N1-Butyl-N1,4-dimethyl-1,2-benzenediamine, have been studied for their mesomorphic properties, particularly in the context of liquid crystals. These studies have revealed the potential of these compounds in creating stable nematic phases with broad temperature ranges (Akutagawa et al., 1994).
Safety And Hazards
Propiedades
IUPAC Name |
1-N-butyl-1-N,4-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-5-8-14(3)12-7-6-10(2)9-11(12)13/h6-7,9H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSYCWGWHAFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-Butyl-N~1~,4-dimethyl-1,2-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



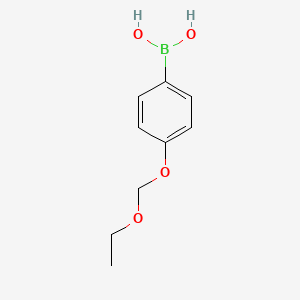
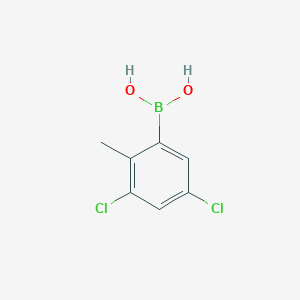
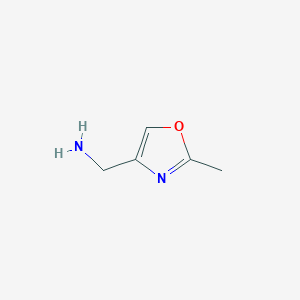
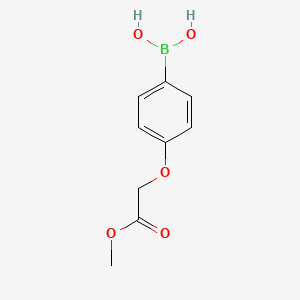
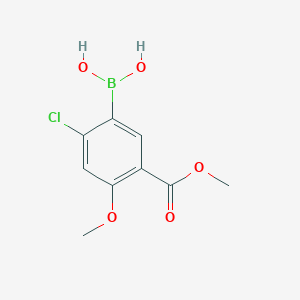
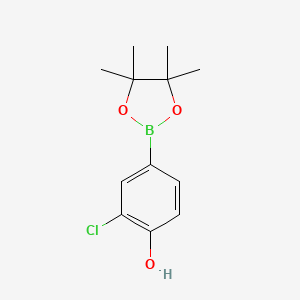
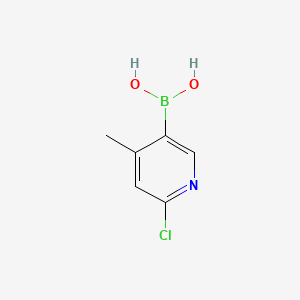
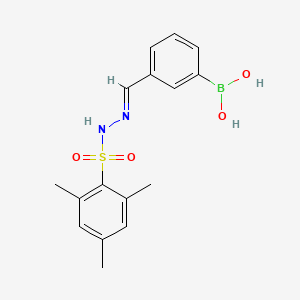
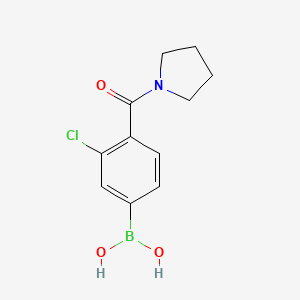
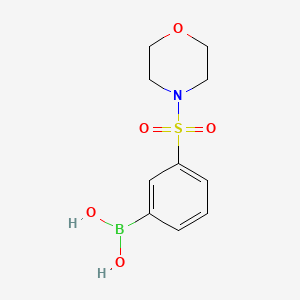

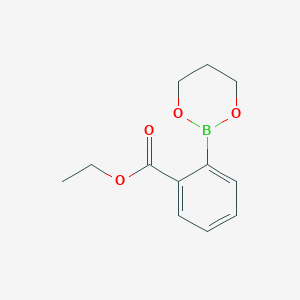
![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
